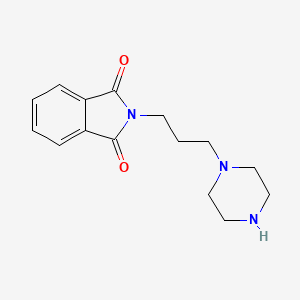

2-(3-(哌嗪-1-基)丙基)异吲哚啉-1,3-二酮

描述

Isoindoline-1,3-dione derivatives are an important group of medicinal substances . They are present in a wide array of bioactive molecules and have been the focus of much research .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives involves various methods of analysis such as HNMR, CNMR, and FT-IR . For instance, 2-(1,3-Dioxoisoindolin-2-yl)-N-(pyridin-4-ylmethyl)acetamide and 2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl) acetamide were synthesized via an amidation reaction using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) .Molecular Structure Analysis

The structure of the title compound, 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione, was characterized by proton nuclear magnetic resonance spectroscopy (NMR) and single crystal x-ray diffraction method . The structure of the new imides was confirmed by the methods of elemental and spectral analysis: FT–IR, H NMR, and MS .Chemical Reactions Analysis

The presence of an acidic proton at the 2-position of the imide nitrogen allows for the execution of the aminomethylation reaction according to the mechanism described by Mannich . The incorporation of fluorine was found to significantly reduce the pKa of the compounds .Physical And Chemical Properties Analysis

The physicochemical properties of the new phthalimides were determined on the basis of Lipiński’s rule . Chemical shifts were calculated and reported in δ ppm in comparison to the internal standard tetramethylsilane (TMS) .科学研究应用

抗肿瘤活性

包括与 2-(3-(哌嗪-1-基)丙基)异吲哚啉-1,3-二酮相关的化合物在内的芳基哌嗪衍生物已显示出抗肿瘤活性。它们被合成,并且它们的分子结构通过晶体学确定,揭示了受卤素原子影响的显着构象和构型性质 (周等人,2017)。

晶体结构分析

已经分析了芳基哌嗪结构的异构体的晶体结构,提供了对这些化合物中分子弯曲和超分子合成子形成的见解。这项研究有助于理解 2-(3-(哌嗪-1-基)丙基)异吲哚啉-1,3-二酮等化合物的结构性质 (Karolak‐Wojciechowska 等人,2010)。

发光特性和电子转移

对与 2-(3-(哌嗪-1-基)丙基)异吲哚啉-1,3-二酮在结构上相似的哌嗪取代萘二甲酰亚胺模型化合物进行的研究探索了它们的发光特性和光致电子转移。这些研究有助于理解相关化合物中的荧光和电荷分离 (甘等人,2003)。

抗惊厥特性

已经研究了与 2-(3-(哌嗪-1-基)丙基)异吲哚啉-1,3-二酮密切相关的邻苯二甲酰亚胺的新乙酰胺衍生物的合成和抗惊厥特性。这项研究提供了对这些化合物在治疗癫痫症中的潜在治疗应用的见解 (Kamiński 等人,2011)。

抗菌活性

一项研究确定了与 2-(3-(哌嗪-1-基)丙基)异吲哚啉-1,3-二酮密切相关的化合物的结构和抗菌活性。这项研究有助于理解此类化合物在对抗微生物感染中的潜在用途 (Ghabbour & Qabeel, 2016)。

作用机制

Target of Action

The primary target of 2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione is the human dopamine receptor D2 . Dopamine receptors play a crucial role in the nervous system, influencing a variety of behaviors such as mood, reward, and motor control.

Mode of Action

The compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the receptor’s activity, leading to changes in the signaling pathways it controls.

Result of Action

安全和危害

未来方向

生化分析

Biochemical Properties

The biochemical properties of 2-(3-(Piperazin-1-yl)propyl)isoindoline-1,3-dione are largely unexplored. For instance, some isoindoline derivatives have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters .

Cellular Effects

Some isoindoline derivatives have been found to cause a significant loss of cell viability as the concentration of the compound increased .

Molecular Mechanism

Some isoindoline derivatives have been found to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .

Temporal Effects in Laboratory Settings

It is known that the effects of some isoindoline derivatives can change over time .

Dosage Effects in Animal Models

Some isoindoline derivatives have been found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine at a dosage of 254 µmol/kg .

Metabolic Pathways

It is known that isoindoline derivatives are synthesized through various pathways .

Transport and Distribution

It is known that some isoindoline derivatives can interact with various transporters or binding proteins .

Subcellular Localization

It is known that some isoindoline derivatives can be directed to specific compartments or organelles .

属性

IUPAC Name |

2-(3-piperazin-1-ylpropyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c19-14-12-4-1-2-5-13(12)15(20)18(14)9-3-8-17-10-6-16-7-11-17/h1-2,4-5,16H,3,6-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHBTIYXNWOQDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

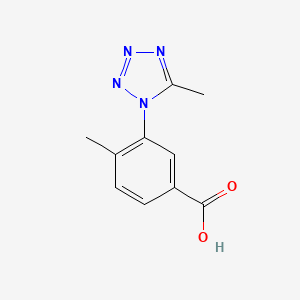

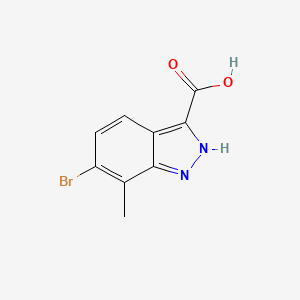

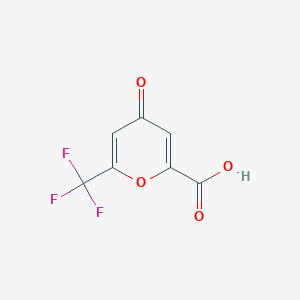

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Fluoro-2-methylsulfonyl)phenyl]-4-methylpiperazine](/img/structure/B3069877.png)

![1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine](/img/structure/B3069880.png)

![(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-cyclopentylmethyl-amine](/img/structure/B3069891.png)

![3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol](/img/structure/B3069900.png)

![[(1-Isobutylpiperidin-3-yl)methyl]amine](/img/structure/B3069913.png)

![2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B3069921.png)